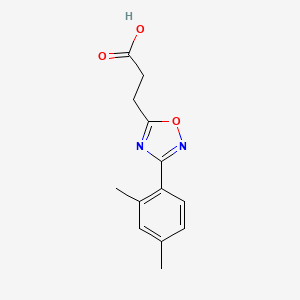
3-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(2,4-ジメチルフェニル)-1,2,4-オキサジアゾール-5-イル)プロパン酸は、オキサジアゾール類に属する合成有機化合物です。オキサジアゾールは、5員環に酸素原子と窒素原子を2つ含む複素環式化合物です。この特定の化合物は、オキサジアゾール環に結合した2,4-ジメチルフェニル基の存在を特徴とし、さらにプロパン酸部分に結合しています。この化合物の独特な構造は、さまざまな科学的研究や応用のための興味深い対象となっています。
2. 製法
合成経路と反応条件
3-(3-(2,4-ジメチルフェニル)-1,2,4-オキサジアゾール-5-イル)プロパン酸の合成は、通常、以下の手順が含まれます。
オキサジアゾール環の形成: オキサジアゾール環は、適切なヒドラジドとカルボン酸またはその誘導体の環化によって合成できます。たとえば、2,4-ジメチルベンゾヒドラジドと適切なカルボン酸誘導体を酸性または塩基性条件下で反応させることで、オキサジアゾール環を得ることができます。
プロパン酸部分の結合: プロパン酸基は、ブロモ酢酸などの適切なアルキル化剤を用いたオキサジアゾール中間体の反応などのさまざまな方法で導入できます。
工業的生産方法
この化合物の工業生産には、上記合成経路の最適化されたバージョンが用いられ、スケーラビリティ、コスト効率、環境への配慮に重点が置かれます。反応効率と収率を高める触媒や溶媒が、工業現場で頻繁に採用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)propanoic acid typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides and carboxylic acids or their derivatives. For example, the reaction between 2,4-dimethylbenzohydrazide and a suitable carboxylic acid derivative under acidic or basic conditions can yield the oxadiazole ring.
Attachment of the Propanoic Acid Moiety: The propanoic acid group can be introduced through various methods, such as the reaction of the oxadiazole intermediate with a suitable alkylating agent like bromoacetic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and yield are often employed in industrial settings.
化学反応の分析
反応の種類
3-(3-(2,4-ジメチルフェニル)-1,2,4-オキサジアゾール-5-イル)プロパン酸は、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、特定の条件下で酸化されて、対応する酸化物または他の酸化生成物を形成する可能性があります。
還元: 還元反応は、オキサジアゾール環または他の官能基を還元された形に変換できます。
置換: この化合物は、官能基が他の基に置き換えられる求核置換反応または求電子置換反応に関与する可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) が含まれます。
還元: 水素化リチウムアルミニウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などの還元剤が頻繁に使用されます。
置換: ハロゲン (例: 塩素、臭素) や求核剤 (例: アミン、アルコール) などの試薬が一般的に使用されます。
形成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸またはケトンを生じる可能性があり、一方、還元はアルコールまたはアミンを生じる可能性があります。
科学的研究の応用
3-(3-(2,4-ジメチルフェニル)-1,2,4-オキサジアゾール-5-イル)プロパン酸は、以下を含むいくつかの科学研究における応用があります。
化学: この化合物は、より複雑な分子や材料の合成における構成単位として使用されます。その独特な構造により、新しい化学反応とメカニズムを探求することができます。
生物学: 生物学研究では、この化合物は、抗菌性、抗真菌性、または抗がん性などの潜在的な生物学的活性について研究されています。
医学: この化合物の潜在的な治療効果は、医薬品化学で調査されており、薬物開発のリード化合物として役立つ可能性があります。
産業: この化合物は、その独特の化学的性質により、ポリマーやコーティングなどの新しい材料の開発に使用できます。
作用機序
3-(3-(2,4-ジメチルフェニル)-1,2,4-オキサジアゾール-5-イル)プロパン酸の作用機序は、その特定の用途によって異なります。生物系では、この化合物は、酵素、受容体、またはDNAなどの分子標的に作用する可能性があります。オキサジアゾール環とプロパン酸部分は、水素結合、疎水性相互作用、静電相互作用など、さまざまな相互作用に関与する可能性があり、これは化合物の全体的な活性に貢献しています。
類似化合物との比較
類似化合物
3-(2,4-ジメチルフェニル)プロパン酸: この化合物は、オキサジアゾール環を欠いていますが、2,4-ジメチルフェニル基とプロパン酸基を保持しています。
2,4-ジメチルフェニル-1,2,4-オキサジアゾール: この化合物は、オキサジアゾール環と2,4-ジメチルフェニル基を含んでいますが、プロパン酸部分は欠けています。
独自性
3-(3-(2,4-ジメチルフェニル)-1,2,4-オキサジアゾール-5-イル)プロパン酸は、オキサジアゾール環、2,4-ジメチルフェニル基、およびプロパン酸部分の組み合わせによって独自です。この独特な構造は、類似化合物とは異なる特定の化学的および生物学的特性を与えています。
特性
分子式 |
C13H14N2O3 |
|---|---|
分子量 |
246.26 g/mol |
IUPAC名 |
3-[3-(2,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid |
InChI |
InChI=1S/C13H14N2O3/c1-8-3-4-10(9(2)7-8)13-14-11(18-15-13)5-6-12(16)17/h3-4,7H,5-6H2,1-2H3,(H,16,17) |
InChIキー |
NXJWHHMWFJACRB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C2=NOC(=N2)CCC(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


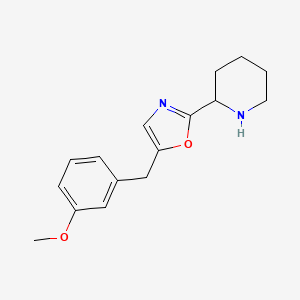

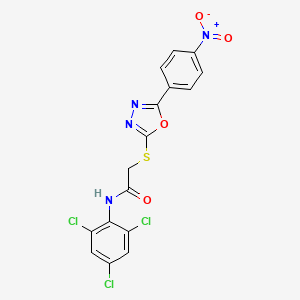
![Methyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B11775155.png)

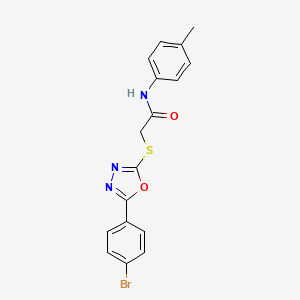

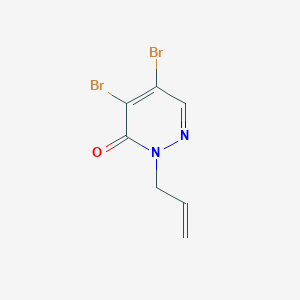
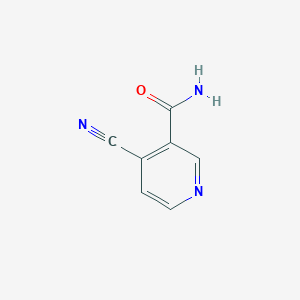
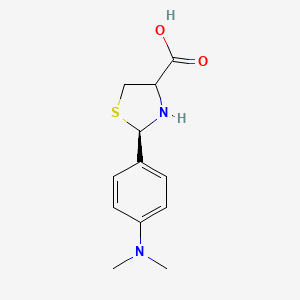
![2-(4-Fluorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11775207.png)

![2,3-Dihydroimidazo[1,2-c]pyrimidine-5,7(1H,6H)-dione](/img/structure/B11775230.png)

